molecular formula C16H16ClN3O4S2 B13464858 2,5-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride

2,5-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride

Cat. No.: B13464858
M. Wt: 413.9 g/mol
InChI Key: NWZPQKJFXJNHNK-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2,5-Dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene sulphonamide: (Sulfamethazine)

    4-Amino-N-(pyrimidin-2-yl)benzene-1-sulphonamide: (Sulfadiazine)

    4-Methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine: (Imatinib Imp F)

Uniqueness

2,5-Dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride is unique due to its combination of methoxy, pyridine, thiazole, and sulfonamide groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H16ClN3O4S2

Molecular Weight

413.9 g/mol

IUPAC Name

2,5-dimethoxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzenesulfonamide;hydrochloride

InChI

InChI=1S/C16H15N3O4S2.ClH/c1-22-12-5-6-14(23-2)15(8-12)25(20,21)19-16-18-13(10-24-16)11-4-3-7-17-9-11;/h3-10H,1-2H3,(H,18,19);1H

InChI Key

NWZPQKJFXJNHNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC(=CS2)C3=CN=CC=C3.Cl

Origin of Product

United States

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